molecular formula C18H21ClN2O5S B297035 N-(2-chlorobenzyl)-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide

N-(2-chlorobenzyl)-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide

Cat. No.: B297035
M. Wt: 412.9 g/mol
InChI Key: PWMMDCYCUVZACX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as C21H24ClN2O5S and is synthesized using a specific method.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been found to induce apoptosis (programmed cell death) in tumor cells and inhibit their growth. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chlorobenzyl)-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide in lab experiments is its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective properties, making it a promising candidate for drug development. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several potential future directions for the study of N-(2-chlorobenzyl)-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its potential use in combination with other drugs to enhance its efficacy. Additionally, it could be studied for its potential use in treating other neurological disorders such as Huntington's disease and multiple sclerosis. Overall, this compound has shown promise in scientific research and warrants further investigation for its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(2-chlorobenzyl)-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide involves the reaction of 2-chlorobenzylamine with 2,4-dimethoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then reacted with N-(2-chlorobenzyl)-2-chloroacetamide in the presence of sodium methoxide to yield the final product.

Scientific Research Applications

N-(2-chlorobenzyl)-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide has been studied for its potential therapeutic applications in various fields. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

Molecular Formula

C18H21ClN2O5S

Molecular Weight

412.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C18H21ClN2O5S/c1-25-14-8-9-16(17(10-14)26-2)21(27(3,23)24)12-18(22)20-11-13-6-4-5-7-15(13)19/h4-10H,11-12H2,1-3H3,(H,20,22)

InChI Key

PWMMDCYCUVZACX-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)N(CC(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C)OC

Canonical SMILES

COC1=CC(=C(C=C1)N(CC(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C)OC

Origin of Product

United States

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